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molecular formula C5H5FN4O B1344306 3-Amino-6-fluoropyrazine-2-carboxamide CAS No. 356783-42-1

3-Amino-6-fluoropyrazine-2-carboxamide

Cat. No. B1344306
M. Wt: 156.12 g/mol
InChI Key: RWRZZYCKWGVSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06800629B2

Procedure details

In 9 mL of trifluoroacetic acid was dissolved 0.3 g of 3-amino-2-pyrazinecarboxamide. At an ice-cooled temperature, 10% fluorine gas (a fluorine gas diluted with nitrogen gas) was introduced into the solution at a rate of 45 ml per minute for a period of 22 minutes. After stirring the mixture at an ice-cooled temperature for 17 minutes, the temperature was elevated to room temperature. The reaction mixture was added to a mixture of 30 mL of saturated aqueous solution of sodium hydrogen carbonate and 30 mL of ethyl acetate, and the organic layer was separated. The remaining aqueous layer was acidified with 6 mol/L hydrochloric acid and then extracted with 20 ml of ethyl acetate. The organic layers thus obtained were united, washed successively with 10 mL of water and 10 mL of saturated aqueous solution of sodium chloride and dried on anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue thus obtained was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=2:1] to obtain 0.015 g of 3-amino-6-fluoro-2-pyrazinecarboxamide as a light yellow-colored solid product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
saturated aqueous solution
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
0.3 g
Type
reactant
Reaction Step Four
Quantity
9 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3]([C:8]([NH2:10])=[O:9])=[N:4][CH:5]=[CH:6][N:7]=1.[F:11]F.C(=O)([O-])O.[Na+].C(OCC)(=O)C>FC(F)(F)C(O)=O>[NH2:1][C:2]1[C:3]([C:8]([NH2:10])=[O:9])=[N:4][C:5]([F:11])=[CH:6][N:7]=1 |f:2.3|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Name
fluorine
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Two
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
saturated aqueous solution
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0.3 g
Type
reactant
Smiles
NC=1C(=NC=CN1)C(=O)N
Name
Quantity
9 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
diluted with nitrogen gas)
ADDITION
Type
ADDITION
Details
was introduced into the solution at a rate of 45 ml per minute for a period of 22 minutes
Duration
22 min
TEMPERATURE
Type
TEMPERATURE
Details
cooled temperature for 17 minutes
Duration
17 min
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
CUSTOM
Type
CUSTOM
Details
the organic layer was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with 20 ml of ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organic layers thus obtained
WASH
Type
WASH
Details
washed successively with 10 mL of water and 10 mL of saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried on anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by silica gel column chromatography [eluent: n-hexane:ethyl acetate=2:1]

Outcomes

Product
Name
Type
product
Smiles
NC=1C(=NC(=CN1)F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.015 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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